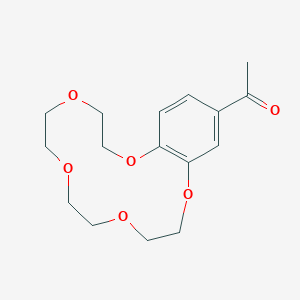

4'-Acetylbenzo-15-crown 5-Ether

Description

Contextualization of Macrocyclic Polyethers in Contemporary Supramolecular Chemistry

Supramolecular chemistry, a field focused on the study of chemical systems composed of a discrete number of assembled molecular subunits, relies heavily on the principle of molecular recognition through non-covalent interactions. pixel-online.net Within this domain, macrocyclic polyethers, commonly known as crown ethers, have emerged as foundational building blocks. mdpi.com These molecules are cyclic compounds characterized by a ring containing several ether groups (R−O−R'). wikipedia.org The arrangement of electron-rich oxygen atoms within the macrocyclic cavity allows them to selectively bind specific cations, a process governed by principles of host-guest chemistry. mdpi.comtcichemicals.com

The significance of macrocyclic polyethers lies in their unique ability to form stable complexes with various metal cations, particularly alkali and alkaline earth metals. mdpi.comontosight.ai This complexation is driven by ion-dipole interactions between the cation (the "guest") and the oxygen atoms of the crown ether (the "host"). The exterior of the ring is typically hydrophobic, which allows the resulting complex to be soluble in nonpolar organic solvents. wikipedia.org This property is instrumental in applications such as phase transfer catalysis, where crown ethers facilitate the transport of ionic species between immiscible phases, thereby enhancing reaction rates and efficiency. ontosight.ai The development of supramolecular chemistry as a distinct discipline is inextricably linked to the discovery and systematic study of these versatile macrocycles. mdpi.com

Historical Development and Theoretical Foundations of Crown Ether Chemistry

The field of crown ether chemistry was established in 1967 by Charles J. Pedersen, a chemist at DuPont. mdpi.comwikipedia.org His discovery was serendipitous; while attempting to synthesize a linear diphenol, he isolated a crystalline by-product which he identified as dibenzo-18-crown-6. iipseries.orgvt.edu Pedersen was surprised to find that this new compound had the remarkable ability to solubilize alkali metal salts in organic solvents. wikipedia.org He quickly recognized the potential of these cyclic polyethers and embarked on a series of seminal studies to systematically synthesize and characterize a wide range of crown ethers and investigate their binding properties. wikipedia.org This pioneering work, which laid the groundwork for much of modern supramolecular chemistry, earned him a share of the 1987 Nobel Prize in Chemistry. mdpi.comnumberanalytics.com

The theoretical foundation of crown ether chemistry rests on several key principles. The primary concept is that of host-guest complexation , where the crown ether acts as the host, possessing an electron-rich cavity that can accommodate a guest cation. mdpi.com The selectivity of this binding is largely determined by the principle of size complementarity . The diameter of the cation must match the size of the crown ether's cavity for optimal binding. For instance, 18-crown-6 (B118740), with its larger cavity, shows a high affinity for the potassium cation (K⁺), whereas the smaller 15-crown-5 (B104581) is well-suited for binding the sodium cation (Na⁺), and 12-crown-4 (B1663920) for the lithium cation (Li⁺). wikipedia.org The binding itself is a result of electrostatic forces, specifically ion-dipole interactions, between the positively charged cation and the lone pairs of electrons on the nucleophilic oxygen atoms of the ether ring. mdpi.comiipseries.org

Genesis and Evolution of Acetyl-Substituted Benzo-Crown Ethers within Macrocyclic Chemistry

Following the initial discovery of crown ethers, research efforts expanded from synthesizing novel crown compounds to functionalizing them for specific tasks. iipseries.org The introduction of substituents onto the macrocyclic backbone became a crucial strategy to modulate their properties and incorporate them into more complex systems. Benzo-crown ethers, which feature a benzene (B151609) ring fused to the polyether macrocycle, provided a convenient scaffold for such modifications.

The aromatic ring of benzo-crown ethers is amenable to electrophilic substitution reactions, allowing for the direct attachment of various functional groups. iipseries.org The development of acetyl-substituted benzo-crown ethers, such as 4'-Acetylbenzo-15-crown 5-Ether, represents a significant evolution in this area. The acetyl group (–COCH₃) is an electron-withdrawing group, which can influence the electronic properties of the benzene ring and, consequently, the cation-binding ability of the crown ether cavity. ontosight.ai Furthermore, the carbonyl group within the acetyl moiety provides a reactive handle for further chemical transformations, such as the synthesis of chalcones or Schiff bases, enabling the creation of more elaborate sensors, switches, or polymeric materials. sioc-journal.cnmdpi.com The synthesis of these functionalized derivatives is often achieved through methods like Friedel-Crafts acylation of the parent benzo-crown ether. lew.ro This evolution from simple macrocycles to functionalized systems has greatly expanded the scope and application of crown ether chemistry. iipseries.org

Significance of this compound as a Model System in Host-Guest Chemistry

This compound has established itself as a significant model system in the study of host-guest chemistry. ontosight.ai Its structure combines the well-defined cation-binding site of the 15-crown-5 macrocycle, which is selective for cations like Na⁺, with a functional acetyl group on the benzo ring. wikipedia.orgontosight.ai This combination makes it a versatile tool for investigating the principles of molecular recognition and for developing new functional materials.

The compound is widely used in research for several key applications:

Ion Recognition and Complexation: It forms stable complexes with various metal cations, and its binding properties have been studied in the context of ion transport and selective separation. For example, it has shown high selectivity for lithium ions in certain extraction processes.

Phase Transfer Catalysis: Like other crown ethers, it can act as a phase transfer catalyst, facilitating reactions between reactants in immiscible aqueous and organic phases. ontosight.ai

Chemical Sensors and Probes: The acetyl group can act as a spectroscopic reporter. Changes in its electronic environment upon cation binding can be monitored using techniques like UV-Vis or fluorescence spectroscopy, making the molecule a component in sensors for specific metal ions. chemimpex.com

Synthetic Building Block: The acetyl group serves as a synthetic precursor for more complex supramolecular structures. It can be readily converted into other functional groups, allowing it to be integrated into polymers, ionophores, or advanced materials for drug delivery. sioc-journal.cnchemimpex.com

Recent studies have highlighted its effectiveness in lithium extraction from high-concentration aqueous solutions, demonstrating its potential in developing efficient separation techniques. sciencechina.cn The ability to systematically study how the functional group influences cation binding and host-guest interactions solidifies the role of this compound as a valuable model compound in supramolecular research. researchgate.net

Physicochemical and Spectroscopic Data

Below are tables summarizing key properties of this compound.

Table 1: General and Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₆H₂₂O₆ | nih.gov |

| Molecular Weight | 310.34 g/mol | nih.gov |

| CAS Number | 41757-95-3 | nih.gov |

| Melting Point | 96–97°C | |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Characteristic Peaks / Data | Reference |

|---|---|---|

| Infrared (IR) Spectroscopy | Carbonyl (C=O) stretch at ~1680 cm⁻¹ |

| ¹H Nuclear Magnetic Resonance (¹H NMR) | δ ~2.55 (s, 3H, acetyl CH₃), ~4.0 (m, crown ether CH₂), ~6.6–7.3 (m, aromatic H) | |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O6/c1-13(17)14-2-3-15-16(12-14)22-11-9-20-7-5-18-4-6-19-8-10-21-15/h2-3,12H,4-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNJYHEGDUAQGEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)OCCOCCOCCOCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90194583 | |

| Record name | Ethanone, 1-(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90194583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41757-95-3 | |

| Record name | 1-(2,3,5,6,8,9,11,12-Octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41757-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041757953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90194583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Acetylbenzo-15-crown 5-Ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Acetylbenzo 15 Crown 5 Ether

Precursor Chemical Synthesis Pathways for Crown Ether Moieties

The foundation of 4'-Acetylbenzo-15-crown 5-ether is the benzo-15-crown-5 (B77314) macrocycle. The synthesis of this core structure relies on the availability of specific aromatic and aliphatic precursors.

The principal aromatic precursor for benzo-15-crown-5 is catechol (1,2-dihydroxybenzene). The aliphatic portion is typically derived from tetraethylene glycol or its derivatives. For the crucial cyclization reaction, the terminal hydroxyl groups of the glycol are converted into good leaving groups, such as tosylates or halides, to facilitate ether bond formation. thieme-connect.comtdl.org

A common intermediate is the corresponding oligo(ethylene glycol) ditosylate, prepared by reacting the glycol with p-toluenesulfonyl chloride. Alternatively, commercially available tetraethylene glycol dichloride (1,10-dichloro-3,6,9-trioxadecane) can be used. orientjchem.org The reaction of catechol with diethylene glycol chlorohydrin can also be employed to produce intermediate glycols like 1,2-bis(2-hydroxyethoxy)benzene, which can then be further reacted to form the final crown ether ring. thieme-connect.com

The compound 1-(3,4-Dihydroxyphenyl)ethanone, also known as 4-acetylcatechol, presents a direct route to the target molecule by incorporating the acetyl group before the macrocyclization step. In this theoretical pathway, 4-acetylcatechol would react with an appropriate oligoethylene glycol derivative, such as tetraethylene glycol ditosylate, to form the acetyl-functionalized crown ether in a single cyclization step. This approach is a typical example of a templated macrocyclization using a functionalized catechol. rsc.org

However, a more commonly documented and practical synthesis involves the initial preparation of the parent benzo-15-crown-5 ether. orientjchem.orgcdnsciencepub.com This is followed by a post-macrocyclization functionalization step, specifically a Friedel-Crafts acetylation reaction on the aromatic ring of the benzo-15-crown-5, to introduce the acetyl group at the 4'-position. cdnsciencepub.com This method is often preferred due to the ready availability of benzo-15-crown-5 and the efficiency of the acetylation reaction. One reported method for this acetylation involves reacting benzo-15-crown-5 with benzaldehyde (B42025) and p-chlorobenzaldehyde in the presence of an alkali to yield the corresponding crowned chalcones. sioc-journal.cn Another study details the synthesis of 4'-carboxybenzo-15-crown-5 by the oxidation of 4'-acetylbenzo-15-crown-5, which itself was prepared by the acetylation of monobenzo-15-crown-5. cdnsciencepub.com

Macrocyclization Strategies for the Formation of the 15-Crown-5 (B104581) Ring System

The formation of the macrocyclic polyether ring is the most critical and challenging step in the synthesis, requiring specific techniques to ensure high yields of the desired cyclic product over undesired polymeric side products.

The Williamson ether synthesis is the cornerstone reaction for constructing the ether linkages that form the crown ether ring. chemicalbook.comlookchem.com This reaction involves the nucleophilic substitution of a halide or another good leaving group by an alkoxide ion. masterorganicchemistry.com In the context of benzo-15-crown-5 synthesis, the reaction typically occurs between the dianion of catechol (formed by deprotonation with a base like sodium hydroxide) and an oligo(ethylene glycol) chain with leaving groups (like tosylates or chlorides) at both ends. thieme-connect.comorientjchem.org

To improve yields, the reaction is often performed under phase-transfer catalysis (PTC) conditions. thieme-connect.com This involves using a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, to transport the catecholate anion from the aqueous or solid phase to the organic phase where the alkylating agent is dissolved. This enhances the reaction rate and allows for milder reaction conditions. thieme-connect.comjetir.org The choice of leaving group is also critical; tosylates are often preferred over chlorides as they can lead to higher yields, although this adds an extra step to the precursor synthesis. tdl.orgvt.edu

A significant challenge in macrocyclization is the competition between the desired intramolecular cyclization and intermolecular polymerization. The Ruggli-Ziegler dilution principle states that at very low reactant concentrations, the rate of the first-order intramolecular reaction is favored over the second-order intermolecular reaction. vt.edu

Therefore, high dilution techniques are essential for successfully synthesizing crown ethers. chemicalbook.comjetir.orgoup.com This is practically achieved by slowly adding the two reactants (e.g., catechol and the dihalide) in separate solutions to a large volume of solvent over an extended period. This ensures that the concentration of the reactants in the reaction vessel remains extremely low at all times, thus promoting the formation of the monomeric crown ether. vt.edu

The yield of crown ether synthesis can be dramatically improved by employing a template-directed approach. rsc.orgscienceinfo.com This "template effect" relies on the use of a metal cation that has a size complementary to the cavity of the target crown ether. jetir.orgscienceinfo.com For the synthesis of 15-crown-5 derivatives, sodium (Na+) or potassium (K+) ions are effective templates. tdl.orgjetir.org

The template cation coordinates with the oxygen atoms of the acyclic precursor molecule, holding it in a folded conformation that brings the reactive ends into close proximity. jetir.orgscienceinfo.com This pre-organization significantly increases the probability of intramolecular cyclization, effectively raising the "effective concentration" of the reactive ends and leading to higher yields even at moderate reactant concentrations. iipseries.org The use of potassium t-butoxide as the base, for instance, not only deprotonates the catechol but also provides the potassium cation to act as a template. tdl.org

Post-Cyclization Functionalization and Acetylation Strategies

The most common route to this compound involves the direct functionalization of the pre-formed benzo-15-crown-5 macrocycle. This is typically achieved through an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation reaction. The acetyl group (CH₃CO-) is introduced onto the benzene (B151609) ring of the crown ether. This compound serves as a key intermediate for creating a variety of other functionalized crown ethers. asianpubs.orgsioc-journal.cn For instance, it can be oxidized to produce 4'-carboxybenzo-15-crown-5. cdnsciencepub.com

A significant advancement in this area is the use of heterogeneous catalytic acylation. tandfonline.com This method employs acetic anhydride (B1165640) as the acetylating agent in the presence of cation-exchanged clay catalysts. This technique offers considerable advantages, including a reduction in the formation of by-products, lower costs, and a more environmentally friendly process compared to traditional homogeneous Friedel-Crafts catalysts like aluminum chloride. tandfonline.com Research has demonstrated that yields as high as 80% for the acetylated product can be achieved in short reaction times using this heterogeneous catalytic method. tandfonline.com

The reaction involves the electrophilic attack of the acylium ion, generated from acetic anhydride and the acid catalyst, on the electron-rich aromatic ring of the benzo-15-crown-5 ether. The substitution occurs preferentially at the 4'-position due to the directing effects of the ether oxygen atoms.

Table 1: Research Findings on Heterogeneous Catalytic Acetylation of Benzo-15-crown-5

| Catalyst Type | Acetylating Agent | Yield (%) | Reaction Time | Benefits |

|---|---|---|---|---|

| Cation-Exchanged Clays | Acetic Anhydride | Up to 80% | Short | Reduced by-products, lower cost, environmentally friendly process. tandfonline.com |

Purification and Isolation Protocols for this compound

Following the acetylation reaction, a robust purification and isolation strategy is essential to obtain this compound of high purity. The crude reaction mixture typically contains the desired product, unreacted starting materials, the catalyst, and various by-products.

Standard laboratory procedures for purification include:

Extraction: The reaction mixture is often first worked up using a liquid-liquid extraction. For instance, after neutralizing the reaction, the product can be extracted from an aqueous layer into an organic solvent like chloroform (B151607). cdnsciencepub.com For the parent benzo-15-crown-5, extraction with hexane (B92381) is a documented method. orientjchem.org

Recrystallization: This is a common and effective method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the mother liquor. For related crown ethers, ethanol (B145695) has been used as a recrystallization solvent. thieme-connect.com

Chromatography: Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. For crown ethers and their derivatives, silica (B1680970) gel is often used as the stationary phase with a suitable eluent system. In some cases, high-performance liquid chromatography (HPLC) is used for analytical or preparative-scale purification. cdnsciencepub.com

Solid-Phase Extraction (SPE): For isolating crown ethers from aqueous media, solid-phase extraction onto a reverse-phase sorbent can be effective. The cartridge is first washed with water, followed by elution with increasing concentrations of an organic solvent like acetonitrile (B52724) in water. researchgate.net

Selective Complexation: An innovative method for the isolation and purification of crown ethers involves selective complexation. This technique uses the crown ether's intrinsic ability to form stable complexes with specific metal cations. An insoluble metal salt, such as barium or strontium methanedisulfonate, can be stirred with a solution of the crude crown ether. researchgate.net The crown ether forms an insoluble complex with the salt, which can be filtered off. The pure crown ether is then recovered from the complex, for example, by continuous extraction with a solvent like nitromethane. researchgate.net This method has been shown to significantly improve the yield of pure crown ether compared to conventional distillation. researchgate.net

The purity of the final product is typically verified using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination. orientjchem.orgthieme-connect.com

Table 2: Summary of Purification and Isolation Techniques

| Technique | Description | Application Notes |

|---|---|---|

| Extraction | Separation of the product from the reaction mixture into a solvent where it is more soluble. | Chloroform or hexane can be used as the organic phase. cdnsciencepub.comorientjchem.org |

| Recrystallization | Purification of solid compounds based on differences in solubility. | Ethanol is a potential solvent for recrystallization. thieme-connect.com |

| Chromatography | Separation based on differential adsorption on a stationary phase. | Includes column chromatography (silica gel) and HPLC. cdnsciencepub.com |

| Solid-Phase Extraction | Isolation from aqueous solutions using a solid sorbent. | Reverse-phase sorbents are suitable for this purpose. researchgate.net |

| Selective Complexation | Isolation via formation of an insoluble complex with a metal salt. | Barium and strontium salts have been used effectively for parent crown ethers. researchgate.net |

Supramolecular Chemistry and Host Guest Interactions of 4 Acetylbenzo 15 Crown 5 Ether

Fundamental Principles of Host-Guest Recognition by 4'-Acetylbenzo-15-crown 5-Ether

The ability of 4'-Acetylbenzo-15-crown-5-ether to engage in host-guest recognition is fundamentally rooted in the principles of supramolecular chemistry. This process involves the formation of stable complexes with specific metal cations. The crown ether, acting as the "host," possesses a three-dimensional cavity lined with oxygen atoms that can coordinate with a "guest" cation. researchgate.net The selectivity of this recognition is governed by several factors, including the relative sizes of the crown ether cavity and the cation, as well as electrostatic and hydrophobic interactions. tcichemicals.com

The structure of 4'-Acetylbenzo-15-crown-5-ether, which includes a benzo group and an acetyl substituent attached to a 15-crown-5 (B104581) ether ring, influences its electronic properties and its interactions with other molecules. ontosight.ai The presence of the acetyl group, an electron-withdrawing substituent, can alter the binding selectivity compared to the parent benzo-15-crown-5 (B77314). This modification can impact the dipole moment of the molecule, which in turn affects its solubility and complexation behavior in polar solvents.

The primary mechanism of action involves the coordination of the ether oxygen atoms within the crown ether ring with the metal ion, stabilizing it within the ring's structure. This complexation is a form of molecular recognition, where the host molecule selectively binds to a specific guest. ontosight.ai

Thermodynamical Aspects of Complexation by this compound

The stability of the complexes formed between 4'-Acetylbenzo-15-crown-5-ether and guest cations is a function of the thermodynamic parameters of the complexation reaction, namely enthalpy (ΔH°) and entropy (ΔS°).

Kinetic Profiles of Guest Binding by this compound

The kinetics of guest binding by crown ethers involve a series of steps. The Eigen-Winkler mechanism describes a hierarchical process where the crown ether and solvent can both influence the activation energy. researchgate.net The initial step often involves a partial desolvation of the cation and a conformational rearrangement of the macrocycle. researchgate.net This is followed by the encapsulation of the metal ion within the crown ether cavity, leading to more complete desolvation. researchgate.net The rate-determining step can be either the desolvation of the cation or the rearrangement of the ligand, depending on their relative energies. sid.ir

Solvent Effects on Supramolecular Interactions of this compound

The solvent plays a critical role in the supramolecular interactions of 4'-Acetylbenzo-15-crown-5-ether, significantly influencing complex stability and guest selectivity. princeton.edu The choice of solvent is of major importance in all areas of supramolecular chemistry, including host-guest systems. nih.gov The polarity and hydrogen bond-forming ability of the solvent are key factors that can affect the rate of shuttling in rotaxanes based on crown ethers, a related class of supramolecular systems. researchgate.netnih.gov

Macrocycles like crown ethers must compete with solvent molecules for the guest cations during complexation. researchgate.net Consequently, changing the solvent can lead to drastic variations in the observed binding characteristics. researchgate.netprinceton.edu For instance, in low dielectric constant solvents, the crown ether may attack an ion pair from the substrate. sid.ir The solvent molecules can also organize around the crown ether, forming ordered local structures that can enhance local polarization. princeton.edu This organization of the solvent can be significantly altered upon complexation with a cation. princeton.edu Linear free energy relationships (LFERs) have been shown to be useful in understanding the effect of solvents on coordinate bonding, such as that between a cation and a crown ether. nih.gov

Ion Complexation and Recognition by 4 Acetylbenzo 15 Crown 5 Ether

Selective Cation Binding Mechanisms of 4'-Acetylbenzo-15-crown 5-Ether

This compound is a specialized crown ether recognized for its capacity to selectively form complexes with various cations. chemimpex.com This property is central to its applications in diverse fields such as analytical chemistry, materials science, and biochemistry. chemimpex.com The fundamental mechanism of its action involves the coordination of the ether oxygen atoms within the crown ether ring to a metal ion, thereby stabilizing the ion within its cavity. This complexation enhances the solubility of the metal ion in organic solvents and facilitates its transport across different phases. chemimpex.com

The selectivity of this compound is largely dictated by the correspondence between the size of the cation and the dimensions of the crown ether's cavity. wikipedia.org The presence of the benzo group and the acetyl substituent on the crown ether ring also influences its electronic properties and, consequently, its binding affinities. ontosight.ai

Alkali Metal Cation Complexation by this compound

Crown ethers, in general, exhibit a remarkable ability to form complexes with alkali metal ions. cdnsciencepub.com The 15-crown-5 (B104581) ether structure is particularly complementary to the sodium (Na⁺) ion due to the compatibility of their respective sizes. wikipedia.orgwikipedia.org While 18-crown-6 (B118740) shows a high affinity for potassium (K⁺), and 12-crown-4 (B1663920) for lithium (Li⁺), 15-crown-5 is well-suited for complexing with Na⁺. wikipedia.org Studies have shown that this compound forms stable complexes with alkali metal ions, a phenomenon that is crucial for its application in processes like ion transport and separation. For instance, it has demonstrated high selectivity for lithium, making it a key component in developing efficient separation techniques for lithium isotopes. nih.gov The binding affinity for other alkali metals, such as potassium and cesium, has been described as high and moderate, respectively.

Alkaline Earth Metal Cation Complexation by this compound

The interaction of this compound with alkaline earth metal cations has also been a subject of study. The binding of these divalent cations can induce significant changes in the photophysical properties of the crown ether. For example, the binding of alkaline earth metal cations has been observed to decrease the phosphorescence of acetylbenzo crown ethers while simultaneously causing an increase in fluorescence. rsc.org This effect is related to the binding ability of the cations to the crown ether. rsc.org Notably, this compound has been reported to have a high binding affinity for calcium (Ca²⁺) ions.

Transition Metal Ion Interactions with this compound

First-row transition metal dications, which are generally smaller than alkali and alkaline earth metals, can fit well within the cavity of 15-crown-5 ethers. wikipedia.org These cations are typically too small to be effectively complexed by larger crown ethers like 18-crown-6. wikipedia.org The binding of transition metal cations often involves interactions with both the ether oxygens and aqua ligands, leading to the formation of crystalline supramolecular structures. wikipedia.org Research has explored the synthesis of hetero-binucleating ligands by functionalizing benzo-15-crown-5 (B77314) ethers to study the interaction of hard cations with transition metal centers. mdpi.com This allows for the modulation of the redox and electronic properties of the transition metal ion based on the hard metal ion bound to the crown ether moiety. mdpi.com

Heavy Metal Ion Sequestration by this compound

The ability of this compound to selectively bind cations makes it a candidate for applications in environmental monitoring and remediation, specifically in the extraction and separation of metal ions. chemimpex.com While specific data on the sequestration of a wide range of heavy metal ions by this particular crown ether is not extensively detailed in the provided search results, the general principles of crown ether chemistry suggest that it would exhibit selectivity based on ionic size and charge. The established interactions with various metal ions indicate its potential utility in developing sensors and systems for the targeted removal of specific heavy metal contaminants. chemimpex.com

Influence of Guest Ion Size and Charge on Complex Stability

The stability of the complex formed between a crown ether and a cation is fundamentally governed by the "size-fit" concept. wikipedia.org The closer the ionic diameter of the guest cation is to the cavity diameter of the host crown ether, the more stable the resulting complex. The 15-crown-5 ether has a cavity size that is particularly suitable for the sodium ion (Na⁺). wikipedia.orgwikipedia.org

The charge of the guest ion also plays a critical role. Cations with a higher charge density generally form more stable complexes. However, the interplay between size and charge can be complex. For instance, while Ca²⁺ is smaller than K⁺, the higher charge of Ca²⁺ can lead to strong interactions. The stability of these complexes is a key factor in applications such as phase transfer catalysis and the development of ion-selective sensors. ontosight.ai

Interactive Data Table: Cation Binding Affinities of this compound

| Metal Ion | Ionic Radius (Å) | Binding Affinity |

| Li⁺ | 0.76 | High Selectivity nih.gov |

| Na⁺ | 1.02 | Moderate |

| K⁺ | 1.38 | High |

| Cs⁺ | 1.67 | Moderate |

| Ca²⁺ | 1.00 | High |

Role of the Acetyl Substituent in Modulating Cation Affinity and Selectivity

The presence of the acetyl group on the benzo ring of this compound significantly influences its electronic properties and, consequently, its interaction with cations. ontosight.ai The acetyl group is an electron-withdrawing group. This electronic effect can modulate the electron density on the oxygen atoms of the crown ether ring, thereby affecting their ability to coordinate with cations.

Anion Recognition and Co-extraction Phenomena Involving this compound

The fundamental mechanism involves the encapsulation of a cation by the crown ether ring, forming a lipophilic complex. This complexation effectively shields the charge of the cation, allowing the entire ion pair, [cation(crown ether)]⁺anion⁻, to be soluble in a nonpolar organic solvent. chemimpex.comresearchgate.net The ability of the crown ether to transport ionic species into an organic phase makes it a valuable phase transfer catalyst.

The efficiency of this co-extraction process is significantly influenced by the properties of the anion. A key factor is the anion's lipophilicity or, conversely, its hydration energy. Anions with a lower hydration energy and a more diffuse charge are more readily transferred into the organic phase along with the complexed cation. Research on the closely related benzo-15-crown-5 (B15C5) demonstrates this principle clearly. Studies on the extraction of lithium salts with B15C5 in chloroform (B151607) have shown that the extraction efficiency increases with the increasing radius and lipophilicity of the anion. mdpi.com For instance, the order of extraction efficiency for lithium salts is SCN⁻ > ClO₄⁻ > Br⁻ > Cl⁻. This trend is attributed to the lower energy penalty required to desolvate less hydrophilic anions, making their transfer into the organic phase more favorable.

While the acetyl group on the benzene (B151609) ring of 4'-acetylbenzo-15-crown-5-ether can influence the electronic properties of the molecule, its direct participation in anion binding through mechanisms like hydrogen bonding is not prominently documented. nih.gov The crystal structure of the related 4'-formylbenzo-15-crown-5 suggests that the substituent on the benzene ring has a negligible effect on the conformation of the crown ether cavity itself. nih.gov The primary role in the ion-pair extraction remains the complexation of the cation by the polyether ring.

However, derivatives of benzo-15-crown-5 can be specifically designed for anion recognition. For example, the introduction of thiosemicarbazone groups can create receptors that exhibit selective binding for anions such as fluoride (B91410) (F⁻) and acetate (B1210297) (MeCO₂⁻) through hydrogen bonding interactions. In these modified systems, the crown ether unit still serves to complex a cation, but the appended functional group provides a specific binding site for the anion.

In the context of 4'-acetylbenzo-15-crown-5-ether, the "recognition" of anions is thus a systemic property of the extraction process rather than a specific molecular interaction. The selection of an anion for efficient extraction is dictated by its physicochemical properties, which must be compatible with the transfer from an aqueous to an organic environment.

The co-extraction of metal salts by 4'-acetylbenzo-15-crown-5-ether and its parent compound, benzo-15-crown-5, has been utilized in various applications, including the separation of isotopes and the facilitation of chemical reactions. For instance, the extraction of lithium salts is a key area of research, with applications in lithium isotope separation. mdpi.com The choice of anion is critical in these systems to maximize the distribution of the lithium-crown ether complex into the organic phase.

**Table 1: Influence of Anion on the Extraction of Lithium Salts by Benzo-15-crown-5 (B15C5)***

| Anion (X⁻) in LiX | Relative Extraction Efficiency | Key Anion Property |

| SCN⁻ | High | High lipophilicity, low hydration energy |

| ClO₄⁻ | Moderate to High | Large ionic radius, diffuse charge |

| Br⁻ | Moderate | Intermediate hydration energy |

| Cl⁻ | Low | High hydration energy, less lipophilic |

*Data derived from studies on the parent compound Benzo-15-crown-5, illustrating the principle of anion co-extraction. mdpi.com

Phase Transfer Catalysis Mediated by this compound

Phase transfer catalysis (PTC) is a powerful technique in synthetic organic chemistry that facilitates the reaction between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. Crown ethers, including this compound, are effective phase transfer catalysts due to their ability to encapsulate cations within their hydrophilic cavity, thereby transporting them into the organic phase where the reaction with an organic substrate can occur. iajpr.comoperachem.com

Mechanistic Investigations and Scope in Organic Synthesis

The mechanism of phase transfer catalysis by this compound involves the complexation of a metal cation (e.g., K⁺, Na⁺) from an inorganic salt at the interface of the two phases. The lipophilic exterior of the crown ether then allows the entire ion pair to be shuttled into the organic phase. This process, often referred to as the Starks' extraction mechanism, effectively solubilizes the inorganic reactant in the organic medium, making the anion more "naked" and, therefore, more reactive. cdnsciencepub.com The acetyl group on the benzene ring can influence the electronic properties of the crown ether, potentially modulating its complexing ability and catalytic efficiency.

The scope of reactions catalyzed by benzo-15-crown-5 derivatives is broad and includes nucleophilic substitutions, oxidations, and reductions. For instance, a related compound, 4'-carboxybenzo-15-crown-5, has been utilized as a "drift-type" phase transfer catalyst, where its solubility and thus its catalytic activity can be controlled by adjusting the pH of the reaction medium. crdeepjournal.org This highlights the potential for functionalized benzo-15-crown-5 ethers to be employed in sophisticated catalytic systems. While specific mechanistic studies on the 4'-acetyl derivative are not extensively documented in publicly available literature, the general principles of crown ether catalysis provide a strong framework for understanding its function.

Applications in Enhancing Reaction Rates and Stereoselectivity

The use of this compound as a phase transfer catalyst can lead to significant enhancements in reaction rates. By facilitating the transfer of the reacting anion into the organic phase, the catalyst increases the effective concentration of the nucleophile and overcomes the phase barrier, leading to faster reaction kinetics. The efficiency of the catalysis is dependent on factors such as the choice of solvent, the nature of the cation, and the specific crown ether used.

While the achiral nature of this compound precludes its direct use for inducing enantioselectivity, chiral derivatives of crown ethers are widely employed in asymmetric synthesis. mdpi.commdpi.com These chiral catalysts can create a chiral environment around the reacting species, leading to the preferential formation of one enantiomer over the other. The principles learned from these systems could potentially be applied to the design of chiral variants of this compound for stereoselective transformations.

Design and Development of Ion-Selective Electrodes and Sensors Utilizing this compound

The inherent ability of the 15-crown-5 ether cavity to selectively bind with cations of a specific size, particularly Na⁺ and K⁺, makes this compound an excellent candidate for the development of ion-selective electrodes (ISEs) and other types of chemical sensors. researchgate.net The acetyl group can be further modified to attach the crown ether to polymer membranes or other transducer surfaces.

Potentiometric Sensors Based on this compound Derivatives

Potentiometric sensors operate by measuring the potential difference between a sensing electrode and a reference electrode, which is related to the activity of a specific ion in a solution. In an ISE, this compound or its derivatives can act as the ionophore within a polymeric membrane, typically made of polyvinyl chloride (PVC). The crown ether selectively extracts the target cation from the sample solution into the membrane phase, leading to a phase boundary potential that is dependent on the cation's concentration.

A study on a lead(II)-selective potentiometric sensor utilized benzo-15-crown-5 as the ionophore. researchgate.net The sensor exhibited a nearly Nernstian response with a slope of 29.7±0.5 mV/decade over a concentration range of 1×10⁻⁵ to 1×10⁻³ M for lead ions. researchgate.net This demonstrates the potential of the benzo-15-crown-5 framework in creating sensitive and selective potentiometric sensors. While specific data for a 4'-acetyl derivative in a lead sensor is not available, the principle remains the same. The performance of such a sensor would be characterized by its linear range, detection limit, selectivity over other ions, and response time.

Table 1: Performance Characteristics of a Benzo-15-crown-5 Based Lead(II) Ion-Selective Electrode researchgate.net

| Parameter | Value |

| Ionophore | Benzo-15-crown-5 |

| Linear Range | 1.0 x 10⁻⁵ - 1.0 x 10⁻³ M |

| Slope | 29.7 ± 0.5 mV/decade |

| Detection Limit | 8.4 x 10⁻⁶ M |

| Response Time | ~25 s |

| Optimal pH Range | 2.8 - 4.5 |

Optical Sensors Incorporating this compound

Optical sensors, or optodes, utilize a change in an optical property, such as fluorescence or absorbance, to signal the presence of an analyte. This compound can be incorporated into optical sensors by coupling it with a chromophore or a fluorophore. The binding of a target cation to the crown ether cavity can induce a conformational change or an electronic perturbation in the attached signaling unit, leading to a measurable change in the optical signal.

For example, a fluorescent chemosensor for potassium ions was developed by linking a benzo-15-crown-5 moiety to a pyrene (B120774) fluorophore. researchgate.net The complexation of K⁺ ions led to the formation of a pyrene dimer, resulting in a distinct excimer emission that could be used for quantification. researchgate.net Another study reported on BODIPY-equipped benzo-15-crown-5 derivatives as fluorescent sensors for sodium ions, where binding of Na⁺ resulted in a significant fluorescence enhancement. While these examples use different signaling units, they illustrate the principle of how a 4'-acetylbenzo-15-crown-5 could be similarly functionalized to create an optical sensor. The acetyl group itself could serve as a linking point for the attachment of a suitable chromo- or fluorophore.

Table 2: Characteristics of a Fluorescent Sensor Based on a Benzo-15-crown-5 Derivative for K⁺ Detection researchgate.net

| Feature | Description |

| Recognition Moiety | Benzo-15-crown-5 |

| Signaling Unit | Pyrene |

| Sensing Mechanism | Cation-induced dimer formation and excimer emission |

| Target Ion | K⁺ |

| Selectivity | High selectivity for K⁺ over Na⁺ |

Electrochemical Transduction Principles in this compound Sensors

Electrochemical sensors based on this compound rely on the conversion of the chemical recognition event (ion binding) into a measurable electrical signal. The primary transduction principles include potentiometry, voltammetry, and electrochemical impedance spectroscopy (EIS).

In potentiometric sensors , as discussed earlier, the transduction is based on the measurement of a potential difference that arises from the selective binding of the target ion to the crown ether ionophore in a membrane.

Voltammetric sensors measure the current resulting from the oxidation or reduction of an electroactive species. A sensor incorporating this compound could be designed where the binding of the target cation modulates the redox properties of the crown ether itself or a linked redox-active molecule. For instance, a glassy carbon electrode modified with a benzo-15-crown-5 derivative has been used for the recognition of alkali metal cations through cyclic voltammetry.

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique that measures the impedance of an electrode-electrolyte interface over a range of frequencies. The binding of a target ion to a this compound layer immobilized on an electrode surface can alter the properties of the electrical double layer, leading to a change in the impedance spectrum. This change, often in the charge transfer resistance (Rct), can be correlated to the analyte concentration. The modification of a glassy carbon electrode with benzo-15-crown-5 has been characterized using EIS to study the adsorption of alkali metal cations.

A diagram of an electrochemical sensor based on a self-assembled monolayer (SAM) with a 4-aminobenzo-15-crown-5 (a structurally similar compound) covalently bonded to an 11-mercaptoundecanoic acid (11-MUA) layer on a gold sensor surface illustrates a common fabrication approach for such sensors. This setup allows for the sensitive detection of target ions through changes in the electrochemical properties of the modified surface.

Advanced Applications of this compound in Chemical Systems

Structural Modifications and Derivatization of 4 Acetylbenzo 15 Crown 5 Ether

Chemical Transformations of the Aromatic Ring System

The benzene (B151609) ring of 4'-acetylbenzo-15-crown 5-ether is susceptible to electrophilic aromatic substitution, a class of reactions where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. dalalinstitute.com The existing acetyl group on the ring influences the position of subsequent substitutions.

Electrophilic Aromatic Substitution Reactions (e.g., Halogenation, Nitration, Sulfonation)

The aromatic ring of crown ethers can undergo several electrophilic substitution reactions, including nitration and halogenation. lookchem.com

Nitration: The introduction of a nitro group (–NO2) onto the aromatic ring is a common modification. For instance, the nitration of 4'-acetylbenzo-15-crown-5 can be achieved using concentrated nitric acid in glacial acetic acid. electronicsandbooks.comitu.edu.tr This reaction typically yields 4'-acetyl-5'-nitrobenzo-15-crown-5. itu.edu.tr The nitro group can subsequently be reduced to an amino group (–NH2), providing a versatile handle for further functionalization. electronicsandbooks.com The reduction can be carried out using reagents like tin powder in the presence of hydrochloric acid. electronicsandbooks.com

Halogenation: The introduction of halogen atoms, such as bromine, onto the aromatic ring can also be performed. However, attempts to brominate 4'-acetylbenzo-15-crown-5 at the ortho position have been reported to be unsuccessful under various conditions. electronicsandbooks.com

Sulfonation: While sulfonation is a general electrophilic aromatic substitution reaction, specific details regarding the sulfonation of 4'-acetylbenzo-15-crown-5 are not extensively documented in the provided search results.

Table 1: Electrophilic Aromatic Substitution Reactions of this compound

| Reaction | Reagents | Product | Reference |

| Nitration | Concentrated HNO₃, Glacial Acetic Acid | 4'-Acetyl-5'-nitrobenzo-15-crown-5 | electronicsandbooks.comitu.edu.tr |

| Reduction of Nitro Group | Tin powder, conc. HCl | Hydrochloride salt of 4'-Acetyl-5'-aminobenzo-15-crown-5 | electronicsandbooks.com |

Functionalization of the Acetyl Moiety (e.g., Reduction, Oxidation, Condensation)

The acetyl group (–COCH₃) of this compound is a key site for a variety of chemical transformations, allowing for the introduction of diverse functionalities.

Reduction: The acetyl group can be reduced to a hydroxyethyl (B10761427) group (–CH(OH)CH₃). This transformation can be achieved using reducing agents such as lithium aluminum hydride. royalholloway.ac.uk For example, 4'-acetylbenzo- kyoto-u.ac.jp-crown-5 was reduced to α-hydroxyethyl-benzo- kyoto-u.ac.jp-crown-5 in a 91% yield. royalholloway.ac.uk

Oxidation: The acetyl group can be oxidized to a carboxy group (–COOH). This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of 4'-carboxybenzo-15-crown-5. cdnsciencepub.com

Condensation: The acetyl group can participate in condensation reactions. For example, it can react with aldehydes in the presence of a base to form chalcone (B49325) derivatives. sioc-journal.cn A condensation reaction with 2-naphthyloxyacetic acid hydrazide has also been reported to yield 4'-acetylbenzo-15-crown-5 2-naphthyloxyacetylhydrazone. researchgate.netresearchgate.net Furthermore, condensation with formaldehyde (B43269) can lead to the formation of polymers. lookchem.com A mixture of 4'-acetylbenzo-15-crown-5 and 4'-formylbenzo-15-crown-5 in ethanolic sodium hydroxide (B78521) can result in the formation of 1,3-bis-[3′,4′-(1″,4″,7″,10″,13″-pentaoxacyclopentadeca-2″-ene)phenyl]-propen-1-one. oup.com

Table 2: Functionalization of the Acetyl Moiety of this compound

| Reaction | Reagents/Conditions | Product | Reference |

| Reduction | Lithium aluminum hydride | α-Hydroxyethyl-benzo- kyoto-u.ac.jp-crown-5 | royalholloway.ac.uk |

| Oxidation | Potassium permanganate | 4'-Carboxybenzo-15-crown-5 | cdnsciencepub.com |

| Condensation | Benzaldehyde (B42025), aq. NaOH in EtOH | Chalcone derivative | sioc-journal.cn |

| Condensation | 2-Naphthyloxyacetic acid hydrazide | 4'-Acetylbenzo-15-crown-5 2-naphthyloxyacetylhydrazone | researchgate.netresearchgate.net |

| Condensation | Formaldehyde | Polymer | lookchem.com |

Synthesis of Chiral this compound Derivatives

The synthesis of chiral crown ethers is of significant interest for applications in enantiomeric recognition and asymmetric catalysis. kyoto-u.ac.jp While the direct synthesis of chiral derivatives of this compound is not explicitly detailed in the provided results, general strategies for creating chiral crown ethers involve incorporating chiral units into the macrocyclic structure. These chiral sources can include L-(+)-tartaric acid or D-(−)-mannitol. kyoto-u.ac.jp The synthesis often involves a multi-step process that starts with a chiral precursor, which is then used to construct the crown ether ring. kyoto-u.ac.jp

Polymerization and Oligomerization Strategies

Incorporating this compound into polymeric structures is a key strategy for developing materials with advanced properties, such as ion-selective membranes and catalysts. researchgate.netnih.govutwente.nl

Condensation Polymerization with Formaldehyde and Related Reactants

The aromatic ring of benzo-crown ethers, including derivatives like this compound, can undergo condensation polymerization with formaldehyde. lookchem.com This type of polymerization, known as polycondensation, typically occurs at high temperatures and may use catalysts. e3s-conferences.org The reaction involves the formation of methylene (B1212753) bridges between the aromatic rings of the crown ether units, leading to a polymer chain. lookchem.com Ban et al. synthesized a benzo-15-crown-5 (B77314) resin for lithium isotope separation through condensation polymerization with phenol (B47542) and formalin in high porous silica (B1680970) beads. researchgate.net

Grafting and Crosslinking Approaches for Polymeric Materials

Grafting and crosslinking are powerful techniques for modifying the properties of existing polymers by attaching new chemical species or creating networks between polymer chains. weebly.comsrce.hrresearchgate.net

Grafting: this compound derivatives can be grafted onto polymer backbones. For instance, a novel polymer, polysulfone-graft-4'-aminobenzo-15-crown-5-ether (PSF-g-AB15C5), was prepared for lithium isotope separation via a nucleophilic substitution reaction between chloromethylated polysulfone and 4'-aminobenzo-15-crown-5. researchgate.net Similarly, chitosan (B1678972) has been grafted with 4'-formylbenzo-15-crown-5 to create a material for lithium isotope adsorptive separation. nih.gov

Crosslinking: Crosslinking involves forming covalent bonds between polymer chains to create a more robust, often insoluble, network. weebly.comresearchgate.net While specific examples of crosslinking involving this compound are not detailed, the general principle involves using polyfunctional monomers or inducing reactions between functional groups on different polymer chains. srce.hr This can improve the mechanical and thermal properties of the resulting material. researchgate.net

Advanced Spectroscopic and Crystallographic Characterization of 4 Acetylbenzo 15 Crown 5 Ether and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation and Complexation Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of 4'-Acetylbenzo-15-crown-5-ether and investigating the dynamics of its complexation with cations.

In the ¹H NMR spectrum of the free ligand, characteristic signals corresponding to the different types of protons are observed. The methyl protons of the acetyl group typically appear as a singlet at approximately δ 2.55 ppm. The protons of the polyether ring of the crown ether moiety resonate in the region of δ 3.6-4.4 ppm, often as a complex multiplet. The aromatic protons on the benzene (B151609) ring are observed further downfield, typically between δ 6.6 and 7.6 ppm.

Upon complexation with a metal cation, significant changes in the ¹H NMR spectrum are observed, providing evidence of the host-guest interaction. The chemical shifts of the polyether protons are particularly sensitive to the binding of a cation within the crown ether cavity. The coordination of the ether oxygen atoms to the cation alters the local electronic environment, leading to a downfield shift of the adjacent proton signals. The magnitude of this shift can provide information about the strength of the interaction and the stoichiometry of the complex.

For instance, in studies of complexes with alkali metal ions, the protons of the crown ether ring show a noticeable downfield shift upon the addition of the metal salt. This is indicative of the cation being encapsulated within the macrocyclic cavity. The specific pattern and magnitude of the shifts can also help in determining the conformation of the crown ether ring in the complex.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for 4'-Acetylbenzo-15-crown-5-ether

| Proton Type | Chemical Shift (ppm) |

| Acetyl Methyl (CH₃) | ~ 2.55 |

| Crown Ether (CH₂O) | ~ 3.6 - 4.4 |

| Aromatic (Ar-H) | ~ 6.6 - 7.6 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Host-Guest Interactions

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide valuable information about the functional groups and molecular vibrations of 4'-Acetylbenzo-15-crown-5-ether and its complexes.

The IR spectrum of the free ligand exhibits several characteristic absorption bands. A strong band in the region of 1680-1660 cm⁻¹ is attributed to the C=O stretching vibration of the acetyl group. The aromatic C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ region. The most prominent feature of the crown ether moiety is the strong and broad band corresponding to the C-O-C stretching vibrations, which is usually observed in the 1150-1050 cm⁻¹ range. mdpi.com The aromatic C-H stretching vibrations are found around 3100-3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the crown ether ring appear in the 3000-2850 cm⁻¹ region. mdpi.com

Upon complexation with a metal cation, the vibrational frequencies of the crown ether part of the molecule are significantly affected. The coordination of the ether oxygen atoms to the metal ion leads to a decrease in the C-O-C stretching frequency. This shift is a direct consequence of the weakening of the C-O bond upon complexation and serves as a clear indicator of host-guest interaction. The magnitude of this shift can be correlated with the strength of the cation-ether interaction.

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations that are weak or inactive in the IR spectrum. The symmetric breathing vibration of the crown ether ring is often observed in the Raman spectrum and can also be sensitive to complexation.

Table 2: Key Infrared Absorption Bands (cm⁻¹) for 4'-Acetylbenzo-15-crown-5-ether

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Acetyl (C=O) | Stretching | ~ 1680 - 1660 |

| Aromatic (C=C) | Stretching | ~ 1600 - 1450 |

| Crown Ether (C-O-C) | Asymmetric Stretching | ~ 1150 - 1050 |

| Aromatic (C-H) | Stretching | ~ 3100 - 3000 |

| Aliphatic (C-H) | Stretching | ~ 3000 - 2850 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Binding Assays

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique to study the electronic transitions in 4'-Acetylbenzo-15-crown-5-ether and to perform binding assays with various guest molecules, particularly metal ions. The UV-Vis spectrum is sensitive to changes in the electronic structure of the molecule upon complexation.

The UV-Vis spectrum of 4'-Acetylbenzo-15-crown-5-ether in a suitable solvent typically shows absorption bands corresponding to the π → π* and n → π* transitions of the aromatic ring and the acetyl group. The benzene ring gives rise to strong absorptions in the ultraviolet region.

Upon complexation with a metal cation, changes in the UV-Vis spectrum, such as a shift in the absorption maximum (λ_max) or a change in the molar absorptivity (ε), can be observed. These changes, although sometimes subtle, can be used to determine the binding constant (K_a) and the stoichiometry of the complex. By titrating a solution of the crown ether with a solution of the metal salt and monitoring the changes in the absorbance, a binding isotherm can be constructed. From this data, the binding parameters can be calculated using various mathematical models.

For example, the complexation of 4'-Acetylbenzo-15-crown-5-ether with certain metal ions can lead to a hyperchromic effect (increase in absorbance) or a hypochromic effect (decrease in absorbance), accompanied by a bathochromic (red) or hypsochromic (blue) shift of the absorption bands. These spectral changes are a result of the perturbation of the electronic energy levels of the chromophore upon cation binding.

Mass Spectrometry for Molecular Weight Confirmation and Complex Stoichiometry Determination

Mass spectrometry is an indispensable tool for the characterization of 4'-Acetylbenzo-15-crown-5-ether and its complexes. It provides precise information about the molecular weight of the compound and is highly effective in determining the stoichiometry of host-guest complexes.

For the free 4'-Acetylbenzo-15-crown-5-ether, the mass spectrum will show a prominent peak corresponding to the molecular ion [M]⁺ or a protonated molecule [M+H]⁺, confirming its molecular weight of 310.34 g/mol .

When analyzing a complex of 4'-Acetylbenzo-15-crown-5-ether with a metal cation (Cⁿ⁺), the mass spectrum will exhibit a peak corresponding to the complex ion, for example, [M + C]ⁿ⁺. The mass-to-charge ratio (m/z) of this peak allows for the direct confirmation of the formation of the complex and the determination of its stoichiometry. For instance, a 1:1 complex with a sodium ion (Na⁺) would show a peak at an m/z corresponding to the mass of the crown ether plus the mass of the sodium ion.

Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are particularly well-suited for the analysis of non-covalent complexes. scispace.com These soft ionization methods allow the intact complex to be transferred into the gas phase for detection. In some cases, peaks corresponding to higher-order complexes, such as a 2:1 "sandwich" complex [(M)₂ + C]ⁿ⁺, may also be observed, providing further insight into the complexation behavior. scispace.com

Single-Crystal X-Ray Diffraction for Solid-State Structural Elucidation of 4'-Acetylbenzo-15-crown 5-Ether and its Complexes

The crystal structure of the free 4'-Acetylbenzo-15-crown-5-ether reveals the conformation of the crown ether ring and the orientation of the acetylbenzo substituent. The polyether ring typically adopts a conformation that is not perfectly planar, often exhibiting some degree of puckering. nih.gov

The real power of this technique is demonstrated in the structural elucidation of its complexes. By analyzing the crystal structure of a complex, for example, with a metal cation, the exact coordination environment of the cation can be determined. This includes identifying which oxygen atoms of the crown ether are involved in binding the cation and the precise distances between the cation and the oxygen atoms. In some cases, the cation may also be coordinated to counter-ions or solvent molecules.

For instance, the crystal structure of a complex between 4'-Acetylbenzo-15-crown-5-ether and a potassium ion (K⁺) would likely show the K⁺ ion situated within the cavity of the crown ether, coordinated to most or all of the five ether oxygen atoms. acs.org The structure can also reveal the formation of "sandwich" complexes where a cation is coordinated by two crown ether molecules. acs.org This detailed structural information is invaluable for understanding the basis of the selectivity of the crown ether for different cations and for designing new crown ethers with enhanced binding properties.

Table 3: Illustrative Crystallographic Data for a Benzo-15-crown-5 (B77314) Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 18.0091 |

| b (Å) | 9.6678 |

| c (Å) | 8.1028 |

| β (°) | 91.262 |

| Volume (ų) | 1410.42 |

Note: This is example data for a related formyl-substituted benzo-15-crown-5 and serves as an illustration of the type of data obtained from X-ray diffraction. nih.gov

Computational and Theoretical Investigations of 4 Acetylbenzo 15 Crown 5 Ether

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic landscape of 4'-acetylbenzo-15-crown-5-ether. These studies reveal how the distribution of electrons influences the molecule's behavior and interaction with other chemical species.

Semi-empirical calculations have demonstrated that the introduction of an electron-withdrawing acetyl group at the 4'-position of the benzo-15-crown-5 (B77314) framework has a pronounced effect on its electronic properties. This substituent significantly lowers the energy of the Highest Occupied Molecular Orbital (HOMO), which in turn is suggested to reduce the molecule's redox activity. The acetyl group also increases the dipole moment of the molecule compared to the unsubstituted benzo-15-crown-5, a factor that influences its solubility in polar solvents.

The reactivity of 4'-acetylbenzo-15-crown-5-ether is centered around the crown ether cavity, the aromatic ring, and the acetyl group. The oxygen atoms within the crown ether ring possess lone pairs of electrons, making them nucleophilic and capable of coordinating with cations. The acetyl group can undergo various reactions; for instance, it can be reduced to an alcohol or oxidized to a carboxylic acid.

Table 1: Calculated Electronic Properties of Benzo-15-Crown-5 Derivatives

| Compound | Substituent Effect | Impact on HOMO Energy | Predicted Redox Activity |

| Benzo-15-crown-5 | Reference | - | - |

| 4'-Acetylbenzo-15-crown-5 | Electron-withdrawing | Lowered | Reduced |

| 4'-Aminobenzo-15-crown-5 | Electron-donating | Raised | Enhanced |

Note: This table is based on general principles and findings from semi-empirical calculations.

Molecular Dynamics Simulations of Host-Guest Interactions and Conformational Dynamics

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of 4'-acetylbenzo-15-crown-5-ether, particularly its interactions with guest ions and its own conformational flexibility over time. These simulations can model the intricate dance between the host and its guest, providing insights into the stability and mechanism of complex formation.

MD simulations have been effectively used to study the template effect of alkali metal cations in the synthesis of similar crown ethers, with Na+ being identified as the optimal template ion for monobenzo-15-crown-5. scispace.com For 4'-acetylbenzo-15-crown-5-ether, MD simulations can be employed to visualize the process of cation binding within the polyether cavity. These simulations can track the conformational changes the crown ether undergoes to accommodate a guest ion, as well as the movement of the ion within the binding pocket.

Furthermore, these simulations are crucial for understanding the conformational dynamics of the crown ether ring itself. The flexibility of the polyether chain allows it to adopt various conformations in solution, and MD simulations can map the energy landscape of these different states, revealing the most probable structures and the transitions between them. This dynamic behavior is intimately linked to the compound's ability to selectively bind specific cations.

Density Functional Theory (DFT) Studies on Binding Energies and Selectivity

Density Functional Theory (DFT) has become a powerful tool for quantitatively assessing the binding energies and selectivity of crown ethers for different metal cations. These calculations provide a theoretical framework for understanding the thermodynamics of host-guest complexation.

DFT studies on related benzo-15-crown-5 systems have shown that the binding affinity is influenced by both the size of the cation and the electronic nature of the substituents on the benzene (B151609) ring. mdpi.com For 4'-acetylbenzo-15-crown-5-ether, the electron-withdrawing nature of the acetyl group is expected to modulate the electron density on the oxygen atoms of the crown ether cavity, thereby affecting its binding affinity for cations compared to the unsubstituted analog. While specific binding energy values for 4'-acetylbenzo-15-crown-5-ether are not widely reported, it is known to form stable complexes with various metal cations, including Na⁺ and K⁺. acs.org

DFT calculations were instrumental in a study of a cyclometallated platinum(II) complex that featured two 4'-acetylbenzo-15-crown-5-ether thiosemicarbazone ligands. acs.org These calculations helped to elucidate the stability of different conformations of the complex, including a "sandwich" arrangement where a potassium cation was coordinated between the two crown ether rings. acs.org This highlights the utility of DFT in understanding complex supramolecular structures involving this crown ether derivative.

Table 2: Predicted Selectivity of Benzo-15-Crown-5 and its Derivatives

| Host Molecule | Guest Cation | Predicted Binding Strength | Influencing Factors |

| Benzo-15-crown-5 | Na⁺ | Strong | Size match between cation and cavity |

| Benzo-15-crown-5 | K⁺ | Moderate | Cation slightly larger than cavity |

| 4'-Acetylbenzo-15-crown-5 | Na⁺ | Moderate to Strong | Electronic effect of acetyl group |

| 4'-Acetylbenzo-15-crown-5 | K⁺ | Moderate | Electronic effect and size mismatch |

Note: This table represents expected trends based on established principles of crown ether chemistry and computational studies on related systems. researchgate.net

Conformational Analysis and Flexibility of the 15-Crown-5 (B104581) Ring System

The three-dimensional structure and flexibility of the 15-crown-5 ring are critical determinants of the molecule's function as a host. Conformational analysis provides a static picture of the possible spatial arrangements of the atoms, which is complemented by the dynamic view from MD simulations.

The dihedral angle between the aromatic ring and the mean plane of the ether oxygen atoms is another important conformational parameter. In 4'-formylbenzo-15-crown-5, this angle is approximately 20.67°. nih.gov The flexibility of the crown ether ring allows it to "wrap" around a guest cation, optimizing the coordination of the oxygen atoms with the metal ion. This conformational adaptability is a key feature of crown ethers and is essential for their selective binding properties.

Table 3: Torsion Angles in the Polyether Ring of 4'-Formylbenzo-15-crown-5

| Torsion Angle | Value (°) | Conformation |

| O-C-C-O | 69.34 | +gauche |

| O-C-C-O | -71.10 | -gauche |

| O-C-C-O | -65.61 | -gauche |

| O-C-C-O | 168.42 | anti |

Data obtained from the crystal structure of 4'-formylbenzo-15-crown-5, which is expected to be a good model for the acetyl derivative. nih.gov

Future Research Directions and Emerging Perspectives for 4 Acetylbenzo 15 Crown 5 Ether

Exploration of Novel Guest Species and Expanded Host-Guest Systems

The primary function of 4'-Acetylbenzo-15-crown 5-ether revolves around its ability to selectively form complexes with metal cations, a property central to its use in molecular recognition and separation processes. ontosight.aimdpi.com The cavity size of the 15-crown-5 (B104581) ether ring is particularly suited for cations like lithium (Li⁺), sodium (Na⁺), and potassium (K⁺). mdpi.comacs.org Future research is poised to move beyond these simple alkali metal cations to explore interactions with a wider and more complex range of guest species.

Key research avenues include:

Heavy and Transition Metal Ions: A systematic investigation into the binding affinities for divalent and trivalent metal ions could open up applications in environmental remediation for the removal of toxic heavy metals or in the development of new catalysts.

Organic Cations and Ammonium (B1175870) Derivatives: The acetyl group can be functionalized to create more complex host structures. Research could focus on modifying this group to enhance binding with organic ammonium ions, including biologically relevant molecules like neurotransmitters or protonated drug molecules.

Ion-Pair Recognition: Moving beyond single cation recognition, research could explore the design of systems based on this compound that can simultaneously recognize and bind both a cation within the crown ether cavity and an associated anion through interactions with a modified side chain.

Sandwich and Higher-Order Complexes: Studies have shown that two 15-crown-5 ether moieties can cooperate to form a "sandwich" complex with cations like K⁺ that are otherwise too large for a single cavity. acs.orgrsc.org Future work could focus on designing and controlling the formation of these dinuclear and polynuclear complexes, potentially leading to new self-assembled materials and sensors. acs.org For instance, research has demonstrated the synthesis of dinuclear platinum(II) complexes where two crown ether rings coordinate a potassium cation in a sandwich arrangement. acs.org

| Guest Species Category | Potential Research Focus | Prospective Application |

| Alkaline Earth Metals | Binding studies with Mg²⁺, Ca²⁺ | Biological ion channel mimics |

| Transition Metals | Complexation with Cu²⁺, Ag⁺, Pt²⁺ | Novel catalytic systems, sensors |

| Organic Ammonium Ions | Recognition of protonated amines, amino acids | Biosensing, chiral separation |

| Alkylammonium Ions | Host-guest chemistry with primary alkylamines | Molecular switches, drug delivery |

Development of Responsive and Smart Materials Based on this compound

The ability of the crown ether unit to reversibly bind cations makes this compound an excellent candidate for integration into "smart" materials that respond to chemical stimuli. utwente.nl Future research will likely focus on incorporating this molecule into various polymeric and supramolecular architectures to create materials with tunable properties.

Emerging areas of development include:

Stimulus-Responsive Polymers: this compound can be polymerized or grafted onto polymer backbones. utwente.nl The binding and unbinding of cations to the crown ether units can induce conformational changes in the polymer chain, altering properties like solubility, viscosity, or self-assembly behavior. utwente.nl This could lead to the creation of ion-selective membranes or sensors. chemimpex.comutwente.nlutwente.nl

Supramolecular Gels: Researchers have successfully created hydrogelators from benzo-15-crown-5 (B77314) derivatives that undergo a sol-gel transition in response to specific cations. rsc.org For example, a supramolecular hydrogelator with a benzo-15-crown-5 moiety can detect K⁺ through gelation and a distinct color change. rsc.org Future work could involve functionalizing the acetyl group of this compound to create new gelators with tailored responsiveness and selectivity.

Functionalized Surfaces and Nanoparticles: Immobilizing this compound onto surfaces, such as silica (B1680970) or gold nanoparticles, can create interfaces with switchable surface properties. These functionalized materials could be used for controlled adhesion, targeted drug delivery, or in chromatographic separation media where selectivity is modulated by the presence of specific ions.

| Material Type | Stimulus | Potential Response | Application Area |

| Polymer Solutions | Addition of specific cations | Change in viscosity/turbidity | Ion-responsive valves, sensors |

| Supramolecular Gels | K⁺ or Na⁺ ions | Sol-gel transition, color change | Chemical sensing, controlled release |

| Grafted Nanofibers | Presence of Li⁺ | Change in surface potential | Ion-selective filtration, battery tech |

| Surface Monolayers | Cation binding/release | Altered hydrophilicity/adhesion | Reusable sensors, smart surfaces |

Potential Applications in Biological and Biomedical Systems Beyond Drug Delivery

While crown ethers have been explored for drug delivery, their unique ion-binding capabilities suggest a broader range of applications in biology and medicine. chemimpex.com Future research can leverage the specific recognition properties of this compound to create sophisticated tools for diagnostics and fundamental biological studies.

Prospective biomedical applications include:

Ion-Selective Biosensors: The acetyl group provides a convenient handle for attaching fluorophores or electrochemical probes. The binding of a target cation (e.g., Na⁺ or K⁺) would alter the local environment, triggering a measurable change in the appended probe's signal. This could lead to highly selective sensors for real-time monitoring of electrolyte balance in biological fluids.

Mimics of Biological Ion Channels: By incorporating this compound into lipid membranes or polymeric structures, it may be possible to create synthetic channels that facilitate the transport of specific ions across biological barriers, mimicking the function of natural ion channels. This could be a valuable tool for studying ion transport mechanisms.

Modulation of Enzyme Activity: Many enzymes require metal ions as cofactors. Systems based on this compound could be designed to "cage" or "present" these ions, allowing for the controlled activation or deactivation of enzymatic processes, which would be a powerful tool in biochemical research.

DNA Damage Protection Studies: Research into related crown ether derivatives has explored their potential antioxidant and DNA damage-protection properties. benthamscience.comresearchgate.net Although initial studies on some derivatives were inconclusive, this remains a potential avenue for future investigation with modified this compound structures. benthamscience.comresearchgate.net